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Compound of Interest

Compound Name: 1-Boc-5-formylindoline

Cat. No.: B113149

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1-Boc-5-formylindoline, a key intermediate in the synthesis of various biologically active
compounds. This document is intended for researchers, scientists, and drug development
professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the rationale
behind experimental choices and provides detailed protocols to ensure data integrity and
reproducibility.

Introduction

1-Boc-5-formylindoline, with the chemical formula C14H17NOs and a molecular weight of
247.29 g/mol , is a versatile building block in medicinal chemistry.[1] The indoline core is a
privileged scaffold in numerous pharmaceuticals, and the formyl group at the 5-position
provides a reactive handle for further chemical modifications. The tert-butoxycarbonyl (Boc)
protecting group on the indoline nitrogen enhances the compound's stability and modulates its
reactivity during synthetic transformations. Accurate spectroscopic characterization is
paramount to confirm the identity and purity of 1-Boc-5-formylindoline, ensuring the reliability
of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic
Features
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The structure of 1-Boc-5-formylindoline presents several key features that give rise to
characteristic spectroscopic signals. Understanding these is crucial for accurate data
interpretation.

Caption: Molecular structure of 1-Boc-5-formylindoline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For 1-Boc-5-formylindoline, both *H and 3C NMR are essential for unambiguous
characterization.

A. *H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of 1-Boc-5-formylindoline is expected to show distinct signals for
the aromatic, aliphatic (indoline ring), Boc, and aldehyde protons. The chemical shifts are
influenced by the electron-withdrawing nature of the formyl and Boc groups.

Proton Assignment ExPected Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

Aldehyde-H 9.8-10.0 S

Aromatic-H (H-4) 76-7.8 d ~8.0

Aromatic-H (H-6) 75-77 dd ~8.0,~1.5

Aromatic-H (H-7) 7.3-75 d ~8.0

Indoline-CH:z (H-2) 39-41 t ~8.5

Indoline-CHz (H-3) 3.0-3.2 t ~8.5

Boc-(CHs)s 15-1.6 S

Experimental Protocol for *H NMR:
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o Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-5-formylindoline in 0.6-0.7
mL of deuterated chloroform (CDCIsz). CDCIs is a common choice due to its excellent
solubilizing power for a wide range of organic compounds and its single residual proton peak
at o 7.26 ppm, which serves as a convenient internal reference.[2]

e Instrument Setup:
o Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
o Set the spectral width to cover the range of 0-12 ppm.
o Acquire at least 16 scans to ensure a good signal-to-noise ratio.
o Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
» Data Processing:
o Apply Fourier transformation to the free induction decay (FID).

o Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the residual CHCIs signal at & 7.26 ppm.

o

Integrate all signals to determine the relative number of protons.

B. ©*C NMR Spectroscopy

Expected Chemical Shifts:

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The
carbonyl carbons of the aldehyde and Boc groups are expected at the downfield end of the

spectrum.
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Carbon Assignment

Expected Chemical Shift (6, ppm)

Aldehyde C=0 190 - 192
Boc C=0 152 - 154
Aromatic C-5 130 - 132
Aromatic C-7a 145 - 147
Aromatic C-3a 133-135
Aromatic C-4 125 - 127
Aromatic C-6 124 - 126
Aromatic C-7 115-117
Boc C(CHs)s3 80 - 82
Indoline CHz (C-2) 52-54
Indoline CHz (C-3) 28 - 30
Boc C(CHs)s 28 - 29

Experimental Protocol for 33C NMR:

e Sample Preparation: Use the same sample prepared for *H NMR.

e Instrument Setup:

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets

for all carbon signals.

o Set the spectral width to cover the range of 0-220 ppm.

o Acquire a sufficient number of scans (typically several hundred to a few thousand) to

achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low.

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction.
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o Calibrate the chemical shift scale using the CDCIs triplet centered at 8 77.16 ppm.[2]

Il. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.

Expected Characteristic Absorptions:

The IR spectrum of 1-Boc-5-formylindoline will be dominated by strong absorptions from the
carbonyl groups.

. Expected Absorption .
Functional Group F ( 1 Intensity
requency (cm~

Aldehyde C=0 stretch 1680 - 1700 Strong
Carbamate (Boc) C=0 stretch 1690 - 1710 Strong

Aromatic C=C stretch 1600 - 1450 Medium to Weak
C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C-N stretch 1350 - 1250 Medium

Experimental Protocol for IR Spectroscopy:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal. This is the most common and convenient method.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

e Instrument Setup:

o Use a Fourier-transform infrared (FTIR) spectrometer.
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o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Collect the sample spectrum over the range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Label the major peaks with their corresponding wavenumbers.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its identity.

Expected Mass and Fragmentation:

» Molecular lon (M+): The expected exact mass of 1-Boc-5-formylindoline (C14H17NOs) is
247.1208.

e Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]* (m/z
248.1281), [M+Na]* (m/z 270.1100), and [M+K]* (m/z 286.0839) are expected.

o Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group or
isobutylene from the Boc group.

o Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 190.
o Loss of isobutylene (-56 Da) to give a fragment at m/z 191.

o Loss of the entire Boc group (-101 Da) to give a fragment corresponding to 5-
formylindoline at m/z 146.

Experimental Protocol for Mass Spectrometry (ESI-MS):
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» Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

e Instrument Setup:

o Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole,
time-of-flight).

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,
drying gas flow rate, and temperature) to achieve a stable spray and maximum signal
intensity.

o Acquire data in positive ion mode.

o Scan a mass range that includes the expected molecular ion and its adducts (e.g., m/z
100-500).

» Data Processing:

o The instrument software will generate a mass spectrum showing the relative abundance of
ions as a function of their mass-to-charge ratio (m/z).

o Identify the molecular ion peak and any common adducts.

o If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm
the structure.

Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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